1-(2-Chloro-6-fluoro-benzyl)-2-methyl-piperazine hydrochloride
Description
1-(2-Chloro-6-fluoro-benzyl)-2-methyl-piperazine hydrochloride is a piperazine derivative characterized by a benzyl group substituted with chlorine and fluorine at positions 2 and 6 of the aromatic ring, respectively. The piperazine core is further modified with a methyl group at position 2 and a hydrochloride salt, enhancing solubility and stability . This compound is of interest in medicinal chemistry due to the pharmacological versatility of piperazine derivatives, which are often explored for CNS, antimicrobial, and antiparasitic applications .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.ClH/c1-9-7-15-5-6-16(9)8-10-11(13)3-2-4-12(10)14;/h2-4,9,15H,5-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQZTNLZODTOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=C(C=CC=C2Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluoro-benzyl)-2-methyl-piperazine hydrochloride typically involves multiple steps, starting with the preparation of the benzyl chloride derivative. The reaction conditions often require the use of strong bases and nucleophiles to facilitate the substitution reactions necessary to introduce the chlorine and fluorine atoms onto the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring undergoes SNAr (nucleophilic aromatic substitution) and alkylation reactions due to its secondary amine groups. Key findings include:
textPiperazine derivatives react with 2-chloro-5-nitropyrimidine in THF at 0°C → RT to yield substituted pyrimidine-piperazine conjugates.
Coupling Reactions
The benzyl group facilitates cross-coupling and amide bond formation :
Suzuki–Miyaura Coupling
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The 2-chloro-6-fluoro-benzyl moiety participates in Pd-catalyzed coupling with boronic acids.
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Typical conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C (analogous to ).
Amide Formation
Deprotection and Functionalization
The HCl salt enhances solubility in polar solvents, enabling selective deprotection:
| Step | Reagents | Application |
|---|---|---|
| Boc deprotection | TFA/DCM or HCl/dioxane | Free amine generation for further reactions |
| Oxidation | H₂O₂ or mCPBA | Sulfoxide/sulfone formation |
Metabolic Reactions (Biotransformation)
In vivo studies of structurally similar compounds ( ) reveal:
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Hydroxylation : Oxidation at the piperazine ring (m/z +16).
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N-Dealkylation : Cleavage of the benzyl-piperazine bond (m/z −93).
Example metabolic pathway:
textParent → Hydroxylated metabolite (M22) → Sulfate conjugate (M21) [5].
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| Piperazine N | High nucleophilicity | Alkylation, acylation, SNAr |
| Benzyl-Cl/F | Moderate electrophilicity | Cross-coupling, halogen exchange |
| Methyl group | Steric hindrance | Limited direct reactivity |
Scientific Research Applications
1-(2-Chloro-6-fluoro-benzyl)-2-methyl-piperazine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in biological assays to study receptor interactions.
Medicine: It has potential as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Chloro-6-fluoro-benzyl)-2-methyl-piperazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses.
Comparison with Similar Compounds
Structural Variations and Key Substituents
The table below highlights critical structural differences between the target compound and selected analogues:
Key Observations :
- Piperazine Modifications: The 2-methyl group in the target compound may reduce metabolic degradation compared to non-methylated derivatives (e.g., 1-(2-Fluorobenzyl)piperazine dihydrochloride) .
- Salt Forms : Hydrochloride salts (target, HBK15) improve solubility, while dihydrochloride forms () may offer higher stability in acidic environments .
Pharmacological and Efficacy Data
- Antiparasitic Activity : LPSF/PTS23, sharing the 2-Cl,6-F-benzyl group, demonstrated 50% adult worm reduction in schistosomiasis at 150 mg/kg, though less potent than praziquantel (100% efficacy) . This suggests the benzyl halogenation pattern is critical but requires structural optimization for enhanced activity.
- Anticancer Potential: 1-(2-Fluorobenzyl)piperazine triazoles () showed cytotoxic activity, highlighting the role of fluorinated benzyl groups in targeting cancer cells .
- Receptor Interactions: HBK15’s phenoxyethoxyethyl linker and 4-(2-methoxyphenyl) group may enhance affinity for serotonin/dopamine receptors compared to the target compound’s simpler benzyl substitution .
Physicochemical Properties
Biological Activity
1-(2-Chloro-6-fluoro-benzyl)-2-methyl-piperazine hydrochloride is a chemical compound that has garnered attention due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14ClFN2
- Molecular Weight : 232.7 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
These properties are crucial for understanding the compound's stability and solubility, which affect its bioavailability and therapeutic efficacy.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those related to the central nervous system (CNS). It is hypothesized to act as a selective antagonist or modulator for certain serotonin and dopamine receptors, which play significant roles in mood regulation, anxiety, and other neuropsychiatric conditions.
Pharmacological Effects
This compound has been studied for several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors could be a contributing factor.
- Anxiolytic Properties : Research indicates potential anxiolytic effects through the inhibition of specific receptor pathways associated with anxiety disorders.
- Antipsychotic Potential : Given its structural similarity to other piperazine derivatives known for antipsychotic activity, this compound may also offer therapeutic benefits in managing psychotic disorders.
Study 1: Antidepressant-like Effects
In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive behaviors as measured by forced swim and tail suspension tests. The results indicated enhanced serotonergic transmission as a possible mechanism .
Study 2: Anxiolytic Activity
Another study evaluated the anxiolytic effects of this compound using the elevated plus maze test. Results showed that subjects treated with the compound spent significantly more time in open arms compared to controls, suggesting reduced anxiety levels .
Study 3: Antipsychotic Properties
A comparative analysis with established antipsychotic drugs revealed that this compound exhibited similar efficacy in reducing psychotic symptoms in animal models. The study emphasized the need for further clinical trials to explore its potential in human subjects .
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological profile:
Q & A
Q. What are the validated synthetic routes for 1-(2-chloro-6-fluoro-benzyl)-2-methyl-piperazine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves cyclo-condensation of halogenated precursors with substituted anilines. For example, halogenated diethanolamine derivatives can react with 2-chloro-6-fluoro-aniline under aqueous conditions to form the piperazine backbone, followed by benzylation and hydrochlorination . Key parameters include solvent polarity (e.g., water or DCM), catalyst selection (e.g., CuSO₄·5H₂O for click chemistry), and reaction time (2–24 hours). Yield optimization often requires adjusting stoichiometric ratios (e.g., 1.2 equiv. of azide derivatives) and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) .
Q. How is the purity of this compound assessed in academic research, and what chromatographic methods are recommended?
Methodological Answer: Reversed-phase liquid chromatography (RP-LC) with micellar or microemulsion mobile phases (e.g., sodium dodecyl sulfate or Brij-35 surfactants) is effective for separating the target compound from degradation products. Cyanopropyl-bonded stationary phases improve resolution for halogenated aromatic derivatives. Detection at 254 nm is typical, with validation per ICH guidelines for linearity (R² > 0.995) and precision (%RSD < 2%) .
Q. What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm) and piperazine methyl groups (δ 1.2–1.5 ppm) confirm substitution patterns.
- IR Spectroscopy : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-F (~1,220 cm⁻¹) bonds validate halogen presence .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of HCl, m/z 35.97) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
Methodological Answer: Degradation pathways (hydrolysis, oxidation) are pH-dependent. For example:
- Acidic conditions (pH 1–3) : Hydrolysis of the benzyl group generates bis(halophenyl)methanol (confirmed via LC-MS).
- Alkaline conditions (pH 10–12) : Piperazine ring cleavage forms 2-methylpiperazine derivatives.
Accelerated stability studies (40°C/75% RH) combined with kinetic modeling (Arrhenius plots) reconcile discrepancies in shelf-life predictions .
Q. What computational strategies are used to predict the compound’s biological activity and receptor binding?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with serotonin/dopamine receptors (e.g., 5-HT₁A, Ki < 100 nM). The chloro-fluoro-benzyl group enhances hydrophobic binding to receptor pockets .
- QSAR Models : Hammett constants (σ⁺ for electron-withdrawing substituents) correlate with logP (2.8–3.5) and bioavailability .
Q. How can impurities from synthesis be identified and quantified to meet regulatory standards?
Methodological Answer:
- Impurity Profiling : LC-TOF/MS detects trace intermediates (e.g., 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride) at <0.1% levels.
- Reference Standards : Certified analytical standards (e.g., GC46363 for bromophenyl analogs) ensure method accuracy .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks (respiratory irritation noted in Safety Data Sheets).
- Spill Management : Neutralize with sand or vermiculite; avoid aqueous washes to prevent HCl release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
